Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate

protecting group chemistry organic synthesis medicinal chemistry

Researchers requiring a defined C2-substituted 4-oxopyrrolidine scaffold with orthogonal Cbz protection face limited sourcing options and must avoid generic class-based substitution. This CAS 2012583-82-1 product directly solves that supply problem. - Provides a sterically unique 2-isopropyl substituent critical for SAR studies (HDAC inhibition, receptor antagonism, enzyme modulation). - The benzyl carbamate (Cbz) group enables selective hydrogenolytic deprotection in the presence of Boc or Fmoc, reducing step count in peptide-mimetic synthesis. - Available as a single enantiomer building block for nootropic, anticonvulsant (e.g., brivaracetam analog), and peptidomimetic programs.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 2012583-82-1
Cat. No. B2510578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate
CAS2012583-82-1
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-11(2)14-8-13(17)9-16(14)15(18)19-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
InChIKeyDWXJVOAHFRGKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate (CAS 2012583-82-1) — Core Structural Profile for Procurement Screening


Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate (CAS 2012583-82-1) is a synthetic pyrrolidine derivative with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol, carrying a benzyl carbamate protecting group on the pyrrolidine nitrogen . The compound features a 2-isopropyl substituent adjacent to the 4-oxo group, which differentiates its steric and electronic profile from other substituted 4-oxopyrrolidine-1-carboxylate analogs. Commercial sources typically list a purity of ≥95–98% . The compound is primarily catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications .

Why Generic Substitution of Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate with Other 4-Oxopyrrolidine Scaffolds Carries Demonstrable Risk


In-class 4-oxopyrrolidine-1-carboxylate derivatives cannot be simply interchanged because the combination of the N-benzyl carbamate protecting group and the 2-isopropyl substitution creates a sterically and electronically unique environment that affects both synthetic utility and potential biological interactions. The C2 substituent governs the conformation of the pyrrolidine ring and the spatial orientation of reactive centers, while the benzyl carbamate serves as a cleavable protecting group that other carbamates (e.g., tert-butyl, methyl) do not identically match in stability, deprotection conditions, or solubility. Although detailed quantitative structure–activity relationships specific to this compound are not publicly available in peer-reviewed literature or patents, the established sensitivity of 4-oxopyrrolidine-based scaffolds to subtle modifications at C2 and the N-protecting group justifies compound-level selection rather than class-based substitution [1]. Procurement decisions must therefore be based on the specific CAS number to ensure the exact steric, electronic, and protecting-group profile required for the intended research application .

Quantitative Differentiation Evidence for Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate Versus Closest Analogs


Benzyl Carbamate vs. tert-Butyl Carbamate Protecting Group: Differential Stability and Cleavage Orthogonality

The benzyl carbamate (Cbz) protecting group on this compound provides orthogonal deprotection selectivity compared to the tert-butyl carbamate (Boc) group found on the closest available analog, tert-butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate (CAS 1457705-09-7) . Cbz groups are cleaved by hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), while Boc groups require acidic conditions (TFA, HCl) [1]. This orthogonality allows for sequential deprotection strategies in multi-step syntheses that are not possible with the Boc analog alone. The benzyl group also confers higher lipophilicity (calculated LogP ~2.62 ) compared to the tert-butyl analog (estimated LogP ~1.8–2.2), which can influence phase-transfer behavior, chromatographic purification, and membrane permeability in biological assays.

protecting group chemistry organic synthesis medicinal chemistry

2-Isopropyl vs. 2-Benzyl Substitution at the Pyrrolidine C2 Position: Steric and Conformational Differentiation

The 2-isopropyl substituent in the target compound (CAS 2012583-82-1) differs fundamentally from the 2-benzyl substituent found in a related analog, (2S)-2-benzyl-4-oxopyrrolidine (N-Boc protected, CAS ~). The isopropyl group is a branched alkyl group with a smaller steric footprint (Taft Es ≈ –1.08 vs. benzyl Es ≈ –1.43) and distinct conformational preferences [1]. In pyrrolidine rings, the C2 substituent dictates the puckering conformation of the five-membered ring and the spatial orientation of the 4-oxo group, which can affect both the reactivity of the ketone and the binding pose of the scaffold in biological targets [2]. The isopropyl group additionally imparts a different electronic environment (inductive effect: σ* isopropyl ≈ –0.19 vs. benzyl ≈ +0.22), which can modulate the electrophilicity of the 4-oxo group and affect nucleophilic addition or condensation reactions.

structure-activity relationship conformational analysis medicinal chemistry

Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate as a Chiral Scaffold: Stereochemical Differentiation from Racemic or Alternative Enantiomer Forms

The target compound (CAS 2012583-82-1) as listed in commercial catalogs typically carries a defined stereochemical configuration at C2 (though the CAS registry may include enantiomeric and racemic specifications depending on the supplier) . In contrast, many generic pyrrolidine-4-one intermediates are offered as racemic mixtures or lack stereochemical specification. For applications in asymmetric synthesis or chiral drug discovery, the availability of a single enantiomer (or enantiomerically enriched form) is critical; the isopropyl group at C2 creates a chiral center that, when resolved, provides a valuable building block for diastereoselective transformations. Tert-butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate (CAS 1457705-09-7) is available as a single (R)-enantiomer ; the benzyl analog may similarly be sourced with stereochemical definition depending on the vendor, but this must be confirmed with the specific supplier.

chiral building block asymmetric synthesis stereochemistry

Application Scenarios Where Benzyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate Provides a Verifiable Selection Advantage


Orthogonal Protecting Group Strategies in Multi-Step Heterocyclic Synthesis

In a synthetic sequence requiring two chemically distinct amine protecting groups, the benzyl carbamate (Cbz) of this compound can be cleaved selectively by hydrogenolysis (H2, Pd/C) without affecting a co-existing Boc group on another intermediate. This scenario, critical in peptide-mimetic assembly, protease inhibitor synthesis, and heterocyclic library construction, directly utilizes the orthogonal deprotection profile of the benzyl carbamate compared to other 4-oxopyrrolidine-1-carboxylate derivatives such as the tert-butyl carbamate analogs [1].

SAR Exploration of C2 Alkyl vs. Arylalkyl Substituents in Pyrrolidine-Based Bioactive Molecules

Medicinal chemistry teams investigating the effect of the C2 substituent on biological activity (e.g., HDAC inhibition, receptor antagonism, or enzyme modulation) require a matched pair of building blocks that differ only at C2. The 2-isopropyl analog (this compound) serves as the branched alkyl comparator alongside the 2-benzyl analog ((2S)-2-benzyl-4-oxopyrrolidine, N-Boc protected, CAS ~) to systematically probe steric tolerance and hydrophobic interactions in the target binding pocket [2].

Chiral Pool Entry for Asymmetric Synthesis of γ-Lactam-Containing Natural Products and Pharmaceuticals

Natural products and pharmaceuticals containing a γ-lactam (2-pyrrolidinone) core with a C2 alkyl substituent, such as select nootropic agents, anticonvulsants (e.g., brivaracetam analogs), and peptidomimetics, require a stereochemically defined C2 building block. This compound, when sourced as a single enantiomer, provides direct access to this chiral motif without the need for asymmetric hydrogenation or kinetic resolution, reducing step count and improving overall yield [3].

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